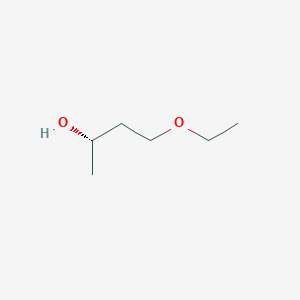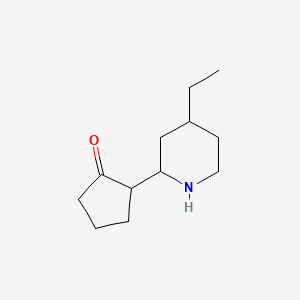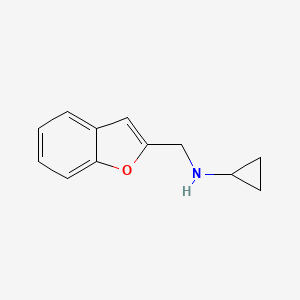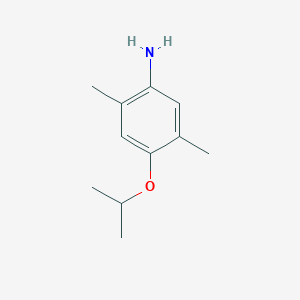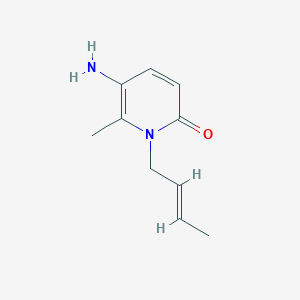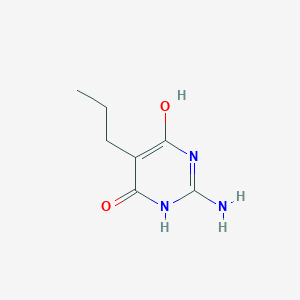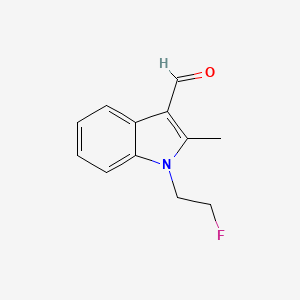
1-(2-fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a fluoroethyl group at the 1-position, a methyl group at the 2-position, and a carbaldehyde group at the 3-position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methylindole.
Fluoroethylation: The 2-methylindole undergoes fluoroethylation using a suitable fluoroethylating agent, such as 2-fluoroethyl tosylate, in the presence of a base like potassium carbonate.
Formylation: The resulting 1-(2-fluoroethyl)-2-methylindole is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the carbaldehyde group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(2-Fluoroethyl)-2-methyl-1H-indole-3-carboxylic acid.
Reduction: 1-(2-Fluoroethyl)-2-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound can be used in the study of indole-based biological pathways and interactions.
Medicine: Indole derivatives have shown potential in drug discovery, particularly as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: The compound can be utilized in the development of fluorescent probes and dyes due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-(2-fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, indole derivatives often interact with biological targets such as enzymes, receptors, and DNA. The fluoroethyl group can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions. The carbaldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of biological activity.
Comparación Con Compuestos Similares
1-(2-Fluoroethyl)-1H-indole-3-carbaldehyde: Lacks the methyl group at the 2-position.
2-Methyl-1H-indole-3-carbaldehyde: Lacks the fluoroethyl group at the 1-position.
1-(2-Fluoroethyl)-2-methyl-1H-indole: Lacks the carbaldehyde group at the 3-position.
Uniqueness: 1-(2-Fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde is unique due to the combination of the fluoroethyl, methyl, and carbaldehyde groups on the indole ring. This specific substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H12FNO |
|---|---|
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-2-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H12FNO/c1-9-11(8-15)10-4-2-3-5-12(10)14(9)7-6-13/h2-5,8H,6-7H2,1H3 |
Clave InChI |
AMBMOTAMXIQABE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1CCF)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



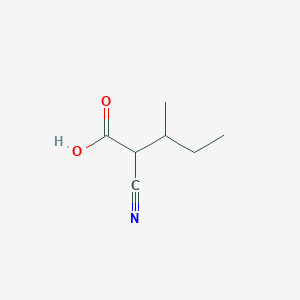
![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)
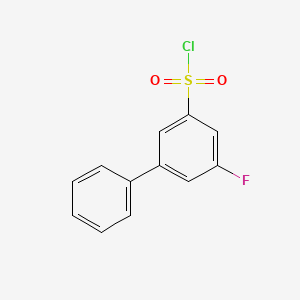
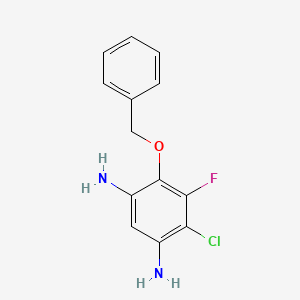
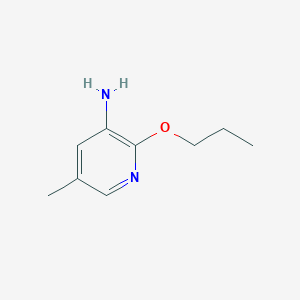
![2,5-Diazaspiro[3.5]nonane](/img/structure/B13305614.png)
